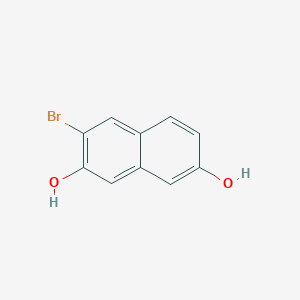
3-Bromonaphthalene-2,7-diol
Übersicht
Beschreibung
3-Bromonaphthalene-2,7-diol is a chemical compound with the CAS Number: 102653-36-1 . It has a molecular weight of 239.07 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C10H7BrO2 . The InChI code is 1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H .Wissenschaftliche Forschungsanwendungen
Molecular Ion Dissociation Studies
3-Bromonaphthalene-2,7-diol and its derivatives have been explored in molecular ion dissociation studies. These compounds have been particularly studied for their dissociation rates and thermodynamic properties. For instance, the dissociation of bromonaphthalene molecular ions was studied using time-resolved photo-dissociation and photoionization mass spectrometry, providing insights into the heat of formation of naphthyl ion and other molecular dynamics (Gotkis et al., 1993).
Liquid-Crystalline Solvents and NMR Spectroscopy
In the field of nuclear magnetic resonance (NMR) spectroscopy, derivatives of this compound have been used to study the interactions in liquid-crystalline solvents. These studies involve analyzing the structure and orientation of the proton skeleton of the molecule, providing detailed insights into molecular geometry and alignment (Field et al., 1992).
Microbial Oxidation Studies
The compound has been subjected to microbial oxidation studies to explore the bio-oxidation potential and the formation of new chiral synthons. For example, bromonaphthalenes were oxidized with whole cells of Pseudomonas putida, leading to the isolation and characterization of various metabolites with specific stereochemistry, furthering our understanding of microbial transformation processes (Hudlický et al., 1996).
Halogen-Metal Interconversion
Research has also delved into the halogen-metal exchange involving this compound derivatives. This involves studying the exchange reactions between bromonaphthalenes and organometallic compounds, which is crucial for understanding reaction mechanisms in organic synthesis and for developing new synthetic methodologies (Porzi & Concilio, 1977).
Crystallography and Phase Transition Studies
This compound and its variants have been used in crystallography to study phase transitions and polymorphism. These studies provide insights into the molecular and crystal structure, enhancing our understanding of material properties and phase behavior (Chanh et al., 1981).
Safety and Hazards
Zukünftige Richtungen
3-Bromonaphthalene-2,7-diol has attracted a lot of attention in recent years due to its potential applications in various fields of research and industry. It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
Eigenschaften
IUPAC Name |
3-bromonaphthalene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGIPELWHJKROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


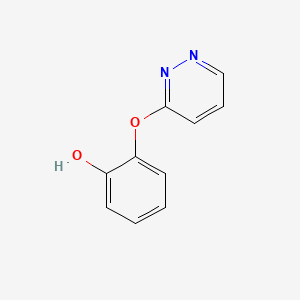
![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)
![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)
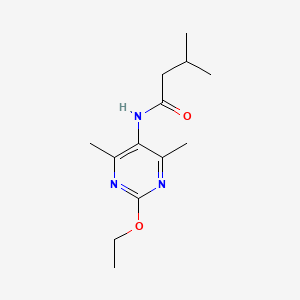

![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)
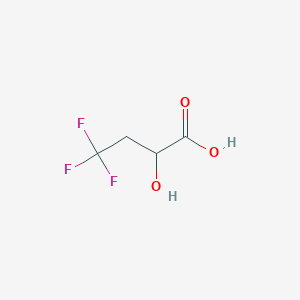

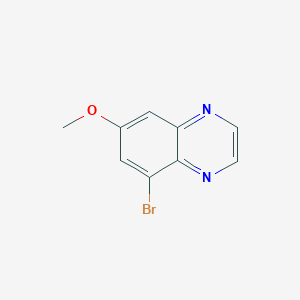
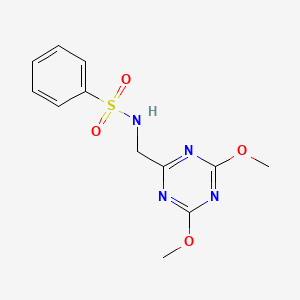
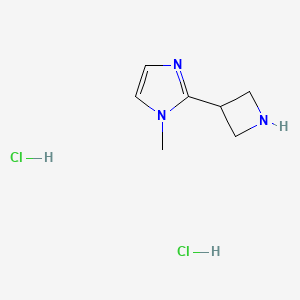
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylacetamide](/img/structure/B2389456.png)
![Ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2389457.png)
